molecular formula C14H14O B6369944 3-(2,4-Dimethylphenyl)phenol CAS No. 1261977-85-8

3-(2,4-Dimethylphenyl)phenol

Cat. No.: B6369944
CAS No.: 1261977-85-8
M. Wt: 198.26 g/mol
InChI Key: JSYFFGLOVKIZJM-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)phenol is a phenolic compound featuring a phenol ring substituted at the 3-position with a 2,4-dimethylphenyl group. This structural arrangement confers unique steric and electronic properties, distinguishing it from simpler methylphenols. For example, it serves as a precursor in the synthesis of isoindolinone derivatives, such as 3-(2,4-Dimethylphenyl)-isoindolin-1-one, which is used to prepare trifluoromethanesulfonate salts under mild conditions .

Properties

IUPAC Name

3-(2,4-dimethylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-6-7-14(11(2)8-10)12-4-3-5-13(15)9-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYFFGLOVKIZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683433
Record name 2',4'-Dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-85-8
Record name 2',4'-Dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the production of this compound may involve the alkylation of phenol with 2,4-dimethylbenzene under acidic conditions, followed by purification processes to isolate the desired product . This method is scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-(2,4-Dimethylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)phenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals. This compound may also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2,4-Dimethylphenol (CAS 105-67-9)

  • Structure: Phenol with methyl groups at the 2- and 4-positions.
  • Higher water solubility due to smaller substituents and lower steric hindrance. Applications: Used in resins, plasticizers, and as an intermediate in chemical synthesis. Listed in EPA reference materials for environmental monitoring .
  • Analytical Methods: Detected via HPLC/UV in environmental samples, similar to other phenolic pollutants .

3,4-Dimethylphenol (CAS 95-65-8)

  • Structure: Phenol with methyl groups at the 3- and 4-positions.
  • Key Differences: Substitution pattern alters acidity (pKa ~10.2) compared to meta-substituted derivatives like 3-(2,4-Dimethylphenyl)phenol. Applications: Industrial use in antioxidants and specialty chemicals .

2,3-Diisopropyl-5-methylphenol (CAS 76138-68-6)

  • Structure: Phenol with bulky isopropyl groups at 2- and 3-positions and a methyl group at 5-position.
  • Key Differences: Steric hindrance significantly reduces reactivity in electrophilic substitutions. Applications: Potential use in high-performance polymers or stabilizers due to hindered phenolic structure .

4-(3-Methylhexan-3-yl)phenol (CAS 102570-52-5)

  • Structure: Phenol substituted with a branched alkyl chain at the 4-position.
  • Key Differences: Hydrophobic alkyl chain enhances lipid solubility, making it suitable for surfactant applications. Classified under alkylphenols, which are scrutinized for endocrine-disrupting effects .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Melting Point (°C) Key Applications
This compound Not explicitly listed C₁₄H₁₄O 2,4-Dimethylphenyl at phenol-3 Not reported Organic synthesis intermediates
2,4-Dimethylphenol 105-67-9 C₈H₁₀O Methyl at phenol-2 and -4 24–26 Resins, environmental monitoring
3,4-Dimethylphenol 95-65-8 C₈H₁₀O Methyl at phenol-3 and -4 62–65 Antioxidants, specialty chemicals
2,3-Diisopropyl-5-methylphenol 76138-68-6 C₁₃H₂₀O Isopropyl at 2,3; methyl at 5 Not reported Polymers, stabilizers
4-(3-Methylhexan-3-yl)phenol 102570-52-5 C₁₃H₂₀O Branched alkyl at phenol-4 Not reported Surfactants, industrial fluids

Research Findings and Functional Insights

  • Synthetic Utility: this compound’s phenyl group enhances stability in intermediates for heterocyclic compounds like quinazolinones and isoindolinones, which are relevant in medicinal chemistry .
  • Environmental and Toxicological Data: While 2,4-Dimethylphenol has established EPA monitoring protocols due to moderate toxicity (e.g., STORET codes for soil/water analysis), data on this compound are sparse. Its bulkier structure may reduce bioavailability compared to smaller alkylphenols.
  • Spectroscopic Analysis: Derivatives of this compound can be characterized via NMR and MS, as demonstrated in studies on isoindole synthesis.

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